molecular formula C19H26N2O4 B2357182 Methyl 4-(((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate CAS No. 2034606-35-2

Methyl 4-(((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate

Cat. No.: B2357182
CAS No.: 2034606-35-2
M. Wt: 346.427
InChI Key: FPIYABHWEMZYQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate is a complex organic compound that features a piperidine ring, a tetrahydrofuran moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Tetrahydrofuran Moiety: This step involves the addition of the tetrahydrofuran group to the piperidine ring, often through nucleophilic substitution reactions.

    Formation of the Benzoate Ester: The final step involves esterification, where the benzoic acid derivative reacts with methanol in the presence of an acid catalyst to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 4-(((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its unique chemical properties may be exploited in the development of new materials with specific functionalities.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-(((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(piperidin-3-yl)benzoate: This compound lacks the tetrahydrofuran moiety but shares the piperidine and benzoate ester components.

    Methyl 4-(piperidin-4-yl)benzoate: Similar to the above compound but with a different substitution pattern on the piperidine ring.

Uniqueness

Methyl 4-(((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate is unique due to the presence of the tetrahydrofuran moiety, which can impart distinct chemical and biological properties. This structural feature may enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in various research and industrial applications.

Biological Activity

Methyl 4-(((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate, identified by its CAS number 2034606-35-2, is a compound of interest due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

The molecular formula of this compound is C19H26N2O4C_{19}H_{26}N_{2}O_{4}, with a molecular weight of 346.4 g/mol. The compound features a piperidine ring and a tetrahydrofuran moiety, which are significant for its biological interactions.

PropertyValue
CAS Number 2034606-35-2
Molecular Formula C₁₉H₂₆N₂O₄
Molecular Weight 346.4 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing primarily on its anti-tumor properties. The following sections summarize key findings from the literature.

Anti-Tumor Activity

  • Mechanism of Action : Research indicates that compounds similar to this compound may induce ferroptosis in tumor cells. Ferroptosis is a form of regulated cell death characterized by the accumulation of lipid peroxides .
  • Cell Proliferation and Migration : In vitro studies have shown that related compounds inhibit tumor cell proliferation and migration. For example, the use of piperidine derivatives has been linked to decreased expression of proteins associated with tumor growth and survival, such as SLC7A11/XCT and NRF2 .
  • Cell Death Induction : The compound's ability to trigger cell death in cancer cells has been demonstrated through assays measuring cell viability and apoptosis markers. For instance, Annexin-V-FITC/PI staining techniques reveal increased cell death rates in treated populations .

Study on Ferroptosis Induction

A notable study focused on the effects of piperidine-based compounds on ferroptosis in cancer cells. The researchers treated various tumor cell lines with these compounds and observed significant increases in reactive oxygen species (ROS) levels and malondialdehyde (MDA), indicating oxidative stress and lipid peroxidation:

  • Results :
    • Increased ROS levels were noted following treatment.
    • The expression of ferroptosis-related proteins was significantly altered.

This suggests that this compound could serve as a potential therapeutic agent in cancer treatment by promoting ferroptosis .

Pharmacological Properties

Several studies have explored the pharmacological implications of compounds related to this compound:

  • Inhibition of Key Pathways : It has been found that these compounds can inhibit critical pathways involved in cancer progression, particularly those mediated by NRF2, which plays a role in cellular defense against oxidative stress .
  • Potential Drug Development : The unique structural features of the compound make it a candidate for further development as an anti-cancer drug. The ability to selectively target cancer cells while minimizing effects on normal cells is crucial for therapeutic efficacy .

Properties

IUPAC Name

methyl 4-[[1-(oxolan-3-yl)piperidin-4-yl]methylcarbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-24-19(23)16-4-2-15(3-5-16)18(22)20-12-14-6-9-21(10-7-14)17-8-11-25-13-17/h2-5,14,17H,6-13H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIYABHWEMZYQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.